molecular formula C8H13N3 B1327159 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1172505-99-5

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Cat. No. B1327159
M. Wt: 151.21 g/mol
InChI Key: BLOWQNCPKAFDCL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine” include a molecular weight of 151.21 . It is a powder at room temperature .

Scientific Research Applications

Selective Synthesis of Heterocyclic Compounds

Researchers have developed methods for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes cyclocondensation with 1,3-dicarbonyl compounds. This process yields ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further convertible to their 1-unsubstituted analogs, demonstrating the compound's utility in synthesizing complex heterocyclic frameworks (P. S. Lebedˈ et al., 2012).

Advancements in Pyrazolo[4,3-b]pyridine Derivatives

The synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives has been achieved, with subsequent annulation of imidazole and pyrimidine rings. This method involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, leading to the formation of nitriles and amides, respectively. Such advancements underscore the versatility of pyrazole-5-amine derivatives in constructing pharmacologically relevant heterocycles (Georgiy G. Yakovenko et al., 2020).

Catalytic Applications

Research into the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3 position has shown promising results in palladium-catalyzed direct C4-arylation. This method allows for regioselective arylation of pyrazoles without decomposition of the cyclopropyl unit, demonstrating the compound's potential in catalysis and material science applications (A. Sidhom et al., 2018).

Green Synthesis Approaches

Efforts towards greener synthesis methods have led to the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, illustrating the compound's role in environmentally friendly chemical processes. Such synthesis approaches contribute to the development of sustainable chemistry practices (H. Al-Matar et al., 2010).

Potential Antimicrobial Applications

Studies have also explored the antimicrobial potential of derivatives of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibited significant antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial agents (H. Raju et al., 2010).

Safety And Hazards

The safety information for “3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWQNCPKAFDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649475
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

CAS RN

1172505-99-5
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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